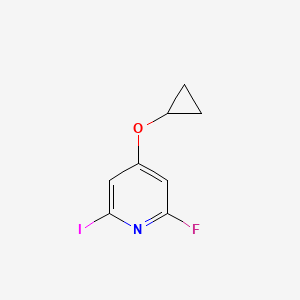
4-Cyclopropoxy-2-fluoro-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-fluoro-6-iodopyridine is a heterocyclic compound with the molecular formula C8H7FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and iodine atoms in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluoro-6-iodopyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, 2-fluoro-4-iodopyridine can be synthesized by halogenating pyridine at specific positions
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and substitution reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-6-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-6-iodopyridine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
4-Cyclopropoxy-2-fluoro-6-iodopyridine can be compared with other fluorinated and iodinated pyridine derivatives:
2-Fluoro-4-iodopyridine: Similar in structure but lacks the cyclopropoxy group.
3-Iodopyridine: Contains iodine but not fluorine or cyclopropoxy groups.
2-Fluoro-5-iodopyridine: Another fluorinated and iodinated pyridine derivative with different substitution positions.
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-6-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UWUMRMCENVVJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide](/img/structure/B14811394.png)
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine](/img/structure/B14811402.png)
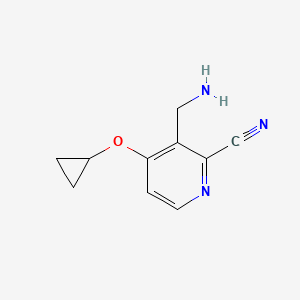
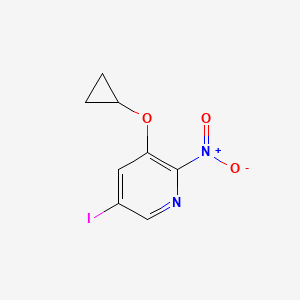
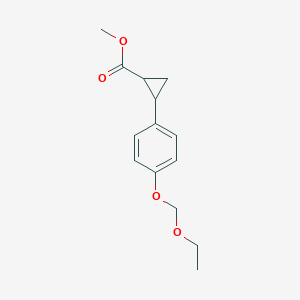
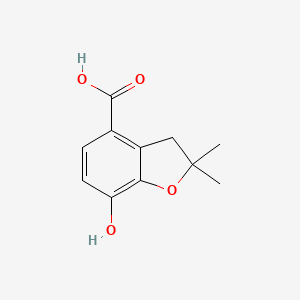
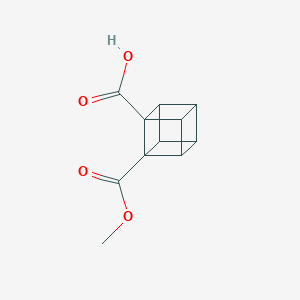
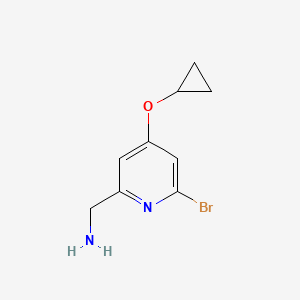

![N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide](/img/structure/B14811471.png)
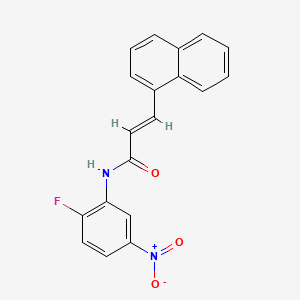
![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)
